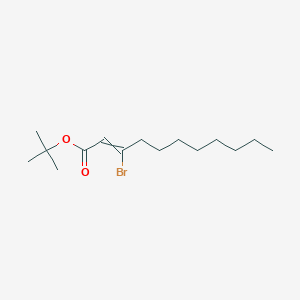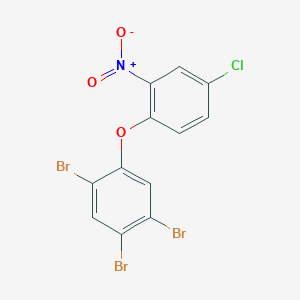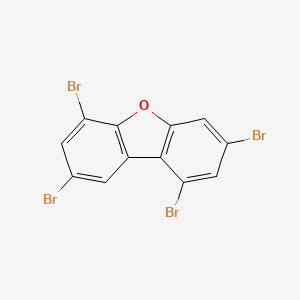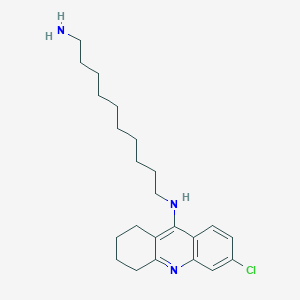
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroacridine.
Alkylation: The 6-chloro-1,2,3,4-tetrahydroacridine is then alkylated with decane-1,10-diamine under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.
Scientific Research Applications
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine
- N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
Uniqueness
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine is unique due to its longer alkyl chain compared to similar compounds. This structural difference may influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
CAS No. |
827601-91-2 |
|---|---|
Molecular Formula |
C23H34ClN3 |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine |
InChI |
InChI=1S/C23H34ClN3/c24-18-13-14-20-22(17-18)27-21-12-8-7-11-19(21)23(20)26-16-10-6-4-2-1-3-5-9-15-25/h13-14,17H,1-12,15-16,25H2,(H,26,27) |
InChI Key |
SRAIOHPJNZNRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



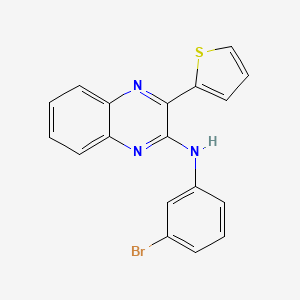
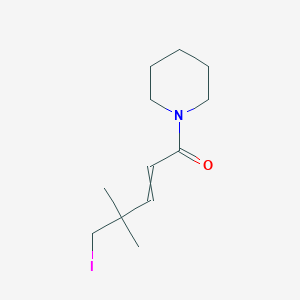

![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)
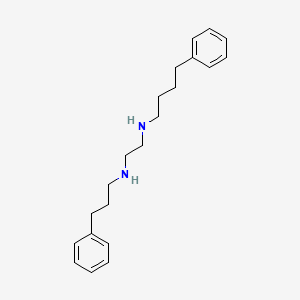
![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
![(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14212895.png)
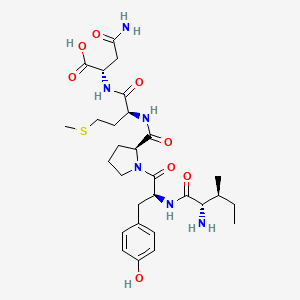
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
